![molecular formula C18H17FN2 B14683099 1H-Pyrido[4,3-b]indole, 2-benzyl-8-fluoro-2,3,4,5-tetrahydro- CAS No. 39876-42-1](/img/structure/B14683099.png)
1H-Pyrido[4,3-b]indole, 2-benzyl-8-fluoro-2,3,4,5-tetrahydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrido[4,3-b]indole, 2-benzyl-8-fluoro-2,3,4,5-tetrahydro- is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties
Méthodes De Préparation
The synthesis of 1H-Pyrido[4,3-b]indole, 2-benzyl-8-fluoro-2,3,4,5-tetrahydro- involves multiple steps. . The synthetic route typically involves:
- Formation of the indole core.
- Introduction of the benzyl and fluoro substituents.
- Cyclization to form the tetrahydro structure.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity. Reaction conditions often include the use of p-toluenesulfonic acid in toluene, which facilitates the formation of the indole product .
Analyse Des Réactions Chimiques
1H-Pyrido[4,3-b]indole, 2-benzyl-8-fluoro-2,3,4,5-tetrahydro- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to convert the compound into its reduced form, often altering its biological activity.
Substitution: Common reagents include halogens and sulfonyl groups, which can replace hydrogen atoms on the indole ring.
Major products formed from these reactions include derivatives with enhanced biological activities, such as increased antiproliferative effects against cancer cells .
Applications De Recherche Scientifique
This compound has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Mécanisme D'action
The mechanism of action of 1H-Pyrido[4,3-b]indole, 2-benzyl-8-fluoro-2,3,4,5-tetrahydro- involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit the activity of c-Met, a receptor tyrosine kinase involved in cancer cell proliferation and survival . Molecular docking studies have revealed the binding orientations of the compound in the active site of c-Met, providing insights into its inhibitory mechanism .
Comparaison Avec Des Composés Similaires
Similar compounds include other indole derivatives with varying substituents. Some examples are:
2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole: Lacks the fluoro substituent but shares similar biological activities.
8-Fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrobromide: Similar structure but different salt form, affecting its solubility and bioavailability.
The uniqueness of 1H-Pyrido[4,3-b]indole, 2-benzyl-8-fluoro-2,3,4,5-tetrahydro- lies in its specific combination of substituents, which confer distinct biological properties and potential therapeutic applications .
Propriétés
Numéro CAS |
39876-42-1 |
|---|---|
Formule moléculaire |
C18H17FN2 |
Poids moléculaire |
280.3 g/mol |
Nom IUPAC |
2-benzyl-8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indole |
InChI |
InChI=1S/C18H17FN2/c19-14-6-7-17-15(10-14)16-12-21(9-8-18(16)20-17)11-13-4-2-1-3-5-13/h1-7,10,20H,8-9,11-12H2 |
Clé InChI |
QQDXGEMPVMCBOD-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC2=C1NC3=C2C=C(C=C3)F)CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(Methylsulfanyl)phenyl]-2-(4-nitrophenyl)ethanol](/img/structure/B14683016.png)

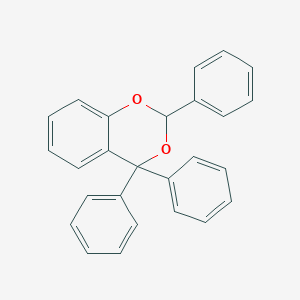
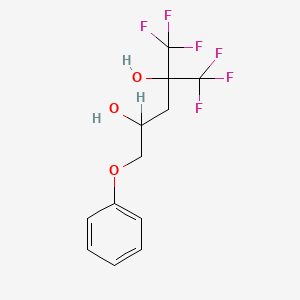
![4-[3-(4-Aminophenyl)-3-oxoprop-1-en-1-yl]benzonitrile](/img/structure/B14683041.png)

![2,2'-Hydrazine-1,2-diylbis[4,6-di(propan-2-yl)pyrimidine]](/img/structure/B14683046.png)
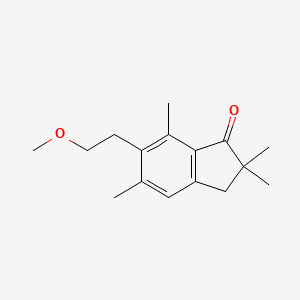
![6-O-[Hydroxy(oxo)phosphaniumyl]-D-sorbose](/img/structure/B14683053.png)
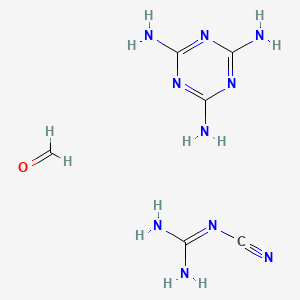
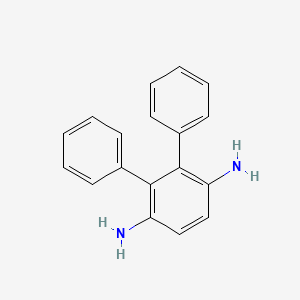
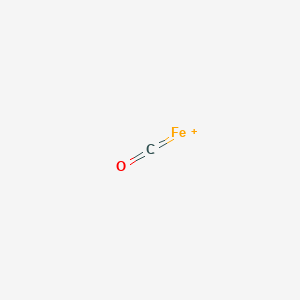
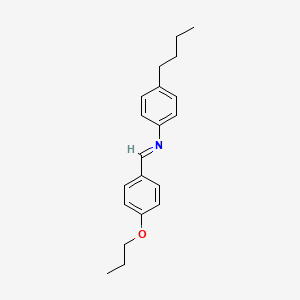
![5-Methyldibenzo[j,lmn]phenanthridine](/img/structure/B14683082.png)
